molecular formula C23H22O6 B2753121 ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 858754-22-0

ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No. B2753121
CAS RN: 858754-22-0
M. Wt: 394.423
InChI Key: IPHYOHXKGMIFOM-UHFFFAOYSA-N
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Description

Ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a useful research compound. Its molecular formula is C23H22O6 and its molecular weight is 394.423. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural characterization of compounds similar to ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate have been extensively studied. For instance, the synthesis and structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate were determined by X-ray crystallography, highlighting its crystalline structure and the formation of intramolecular hydrogen bonds between coumarin units (Manolov, Morgenstern, & Hegetschweiler, 2012).

Molecular Interactions and Supramolecular Structures

Research has also focused on the hydrogen-bonded supramolecular structures of compounds with similar frameworks. Studies have shown how these molecules are linked by hydrogen bonds into various dimensional structures, demonstrating the compound's potential in creating intricate molecular assemblies (Portilla et al., 2007).

Optical and Material Applications

Compounds with similar chemical structures have been explored for their optical storage capabilities and nonlinear optical properties. For example, the cooperative motion of polar side groups in amorphous polymers has been studied, suggesting applications in reversible optical storage through photoinduced birefringence (Meng, Natansohn, Barrett, & Rochon, 1996).

Biological Activity

The biological activity of similar compounds has been investigated, particularly their role as anti-juvenile hormone agents in insects. These studies offer insights into the potential use of such compounds in controlling pest populations and studying hormonal regulation in insects (Kuwano, Fujita, Furuta, & Yamada, 2008).

Conformational and Structural Studies

Further research has delved into the synthesis, structural, and conformational analysis of chromane derivatives, providing a deeper understanding of the compound's chemical behavior and potential applications in designing new materials and drugs (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).

properties

IUPAC Name

ethyl 4-[2-methyl-7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-5-26-23(25)16-6-8-17(9-7-16)29-22-15(4)28-20-12-18(27-13-14(2)3)10-11-19(20)21(22)24/h6-12H,2,5,13H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHYOHXKGMIFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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